molecular formula C15H18N2O4 B8676021 methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylate

methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylate

Cat. No. B8676021
M. Wt: 290.31 g/mol
InChI Key: SCXCXRMVAPDJTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06759428B2

Procedure details

851 mg (2.67 mmol) of methyl (2E)-2-azido-3-{4-[(tert-butoxycarbonyl)amino]phenyl}prop-2-enoate was dissolved in 40 mL toluene. The mixture was heated to 80° C. for 2 h, cooled, and concentrated. Purification by column chromatography, eluting with 25% ethyl acetate/hexane provided 551 mg of methyl 6-[(tert-butoxycarbonyl)amino]-1H-indole-2-carboxylate as a yellow solid.
Quantity
851 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1](/[C:4](=[CH:9]/[C:10]1[CH:15]=[CH:14][C:13]([NH:16][C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])=[CH:12][CH:11]=1)/[C:5]([O:7][CH3:8])=[O:6])=[N+]=[N-]>C1(C)C=CC=CC=1>[C:20]([O:19][C:17]([NH:16][C:13]1[CH:14]=[C:15]2[C:10]([CH:9]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[NH:1]2)=[CH:11][CH:12]=1)=[O:18])([CH3:23])([CH3:22])[CH3:21]

Inputs

Step One
Name
Quantity
851 mg
Type
reactant
Smiles
N(=[N+]=[N-])\C(\C(=O)OC)=C\C1=CC=C(C=C1)NC(=O)OC(C)(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography
WASH
Type
WASH
Details
eluting with 25% ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1=CC=C2C=C(NC2=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 551 mg
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.